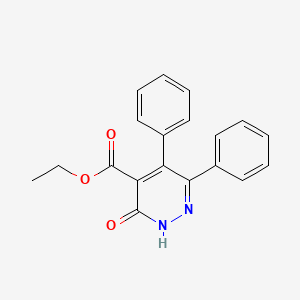

![molecular formula C19H15N5O2 B5559031 4-甲氧基-N-(7-苯基[1,2,4]三唑并[1,5-a]嘧啶-2-基)苯甲酰胺](/img/structure/B5559031.png)

4-甲氧基-N-(7-苯基[1,2,4]三唑并[1,5-a]嘧啶-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar triazolopyrimidine derivatives often involves multistep synthetic routes incorporating the Biginelli reaction protocol, a one-pot condensation reaction involving an aldehyde, β-keto ester, and urea or thiourea. For example, the synthesis of triazolopyrimidines can be achieved using a combination of 4-(benzyloxy)-3-methoxybenzaldehyde, N-(substituted phenyl)-3-oxobutanamide, and 2H-1,2,4-triazol-3-amine, highlighting the versatility of this approach in generating complex heterocyclic structures (Gilava et al., 2020).

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives can be characterized using single-crystal X-ray diffraction and spectroscopic methods. For instance, the structural features of related compounds are determined by triclinic space groups, with specific bond lengths, angles, and torsion angles providing insights into the three-dimensional conformation and stability of the molecule. These studies are supported by theoretical calculations such as Hartree-Fock (HF) and Density Functional Theory (DFT), which offer a deeper understanding of the vibrational frequencies and molecular electrostatic potential maps (Gumus et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of triazolopyrimidine compounds is influenced by their electronic structure, as revealed by DFT studies. These analyses provide valuable information on the electron density distribution, enabling predictions about potential sites for chemical modification and interaction with biological targets. The synthesis of triazolopyrimidine derivatives through intramolecular annulation and oxidative bond formation showcases their chemical versatility and reactivity (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting points, and crystal structure, are closely related to their molecular structure. The crystal packing and molecular conformation within the crystal lattice are primarily determined by van der Waals interactions and hydrogen bonding, which can be analyzed through crystallographic studies. These properties are essential for understanding the compound's behavior in different solvents and conditions, affecting its application potential (Moser et al., 2005).

Chemical Properties Analysis

The chemical properties of triazolopyrimidine derivatives, including acidity, basicity, and reactivity towards various reagents, can be elucidated through experimental and theoretical studies. Spectroscopic techniques like IR, NMR, and mass spectrometry provide detailed insights into the compound's functional groups and chemical environment. Additionally, computational methods allow for the prediction of reactivity patterns and stability under different chemical conditions, aiding in the design of derivatives with optimized properties (Astakhov et al., 2014).

科学研究应用

合成和生物活性

一项研究证明了使用 Biginelli 协议合成了一系列类似于 4-甲氧基-N-(7-苯基[1,2,4]三唑并[1,5-a]嘧啶-2-基)苯甲酰胺的化合物。这些化合物经过评估,具有抗菌和抗氧化活性,突出了此类衍生物在药学中的潜力 (Gilava 等人,2020 年).

另一项研究重点在于合成新型 1,2,4-三唑衍生物,包括与本化合物相关的结构。筛选了合成化合物的抗菌活性,结果表明一些化合物对各种微生物具有良好或中等的活性 (Bektaş 等人,2010 年).

一项研究描述了通过涉及氧化 N-N 键形成的新策略,对相关化合物类别 1,2,4-三唑并[1,5-a]吡啶进行了无金属合成。这种合成方法可适用于合成 4-甲氧基-N-(7-苯基[1,2,4]三唑并[1,5-a]嘧啶-2-基)苯甲酰胺 等相关化合物,为探索其潜在应用提供了一条便捷途径 (Zheng 等人,2014 年).

抗菌和抗肿瘤活性

对苯并二呋喃基衍生物(包括与 4-甲氧基-N-(7-苯基[1,2,4]三唑并[1,5-a]嘧啶-2-基)苯甲酰胺 在结构上相关的化合物)的研究表明,这些分子具有显着的 COX-2 抑制活性、镇痛活性和抗炎活性。这些发现表明本化合物的衍生物具有潜在的治疗应用 (Abu‐Hashem 等人,2020 年).

另一项研究合成了一系列新型 1,2,4-三唑并[3,4-b][1,3,4]恶二唑,在结构上与本化合物相似,并评估了它们的抗菌活性。一些衍生物显示出与标准药物相当的有效抑制活性,表明这些化合物具有开发成新型抗菌剂的潜力 (Reddy 等人,2013 年).

作用机制

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, compounds with similar structures have been found to exhibit various biological activities. For example, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown anticancer activities via the suppression of the ERK signaling pathway .

未来方向

属性

IUPAC Name |

4-methoxy-N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c1-26-15-9-7-14(8-10-15)17(25)21-18-22-19-20-12-11-16(24(19)23-18)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDBLBLJIWKBDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)

![(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)

![2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)

![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)

![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)

![3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)

![1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5559024.png)

![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)

![3-{2-[5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-oxopiperidin-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5559033.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)